(3-Allylphenyl)methanamine hydrochloride
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Overview
Description
(3-Allylphenyl)methanamine hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an allyl group attached to the phenyl ring and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Allylphenyl)methanamine hydrochloride typically involves the following steps:
Allylation of Phenylmethanamine: The initial step involves the allylation of phenylmethanamine using allyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Hydrochloride Formation: The resulting (3-Allylphenyl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt. This step is usually performed in an aqueous medium to facilitate the formation of the salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3-Allylphenyl)methanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: (3-Allylphenyl)carboxylic acid.
Reduction: (3-Allylphenyl)methanamine.
Substitution: 3-Nitro-(3-allylphenyl)methanamine, 3-Bromo-(3-allylphenyl)methanamine.
Scientific Research Applications
(3-Allylphenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Allylphenyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The allyl group and the amine functionality play crucial roles in binding to these targets, leading to various biochemical effects. The compound may modulate signaling pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)methanamine hydrochloride
- (4-Allylphenyl)methanamine hydrochloride
- (3-Methylphenyl)methanamine hydrochloride
Uniqueness
(3-Allylphenyl)methanamine hydrochloride is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3-prop-2-enylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-4-9-5-3-6-10(7-9)8-11;/h2-3,5-7H,1,4,8,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKDGUCJORBDDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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